CZC-25146 hydrochloride is classified as a type II kinase inhibitor. It was synthesized as part of ongoing research into therapeutic agents targeting LRRK2, which is known to play a role in cellular signaling pathways and has been associated with the pathogenesis of Parkinson's disease. The compound's development stems from the need for selective inhibitors that can modulate LRRK2 activity without affecting other kinases.
The synthesis of CZC-25146 hydrochloride involves a multi-step process that includes the formation of a fluoro-diaminopyrimidine core. The key steps are as follows:
The molecular formula for CZC-25146 hydrochloride is with a molecular weight of 488.5 g/mol. Its structural representation can be described using the following identifiers:
The compound features a complex arrangement that includes multiple functional groups such as amines, sulfonamides, and fluorine substituents, contributing to its biological activity.
CZC-25146 hydrochloride can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore related compounds for further research.
CZC-25146 hydrochloride functions primarily as a potent and selective inhibitor of LRRK2 kinase activity. By inhibiting this kinase, the compound promotes autophagy and reduces the accumulation of misfolded alpha-1 antitrypsin protein in hepatocytes, which is significant in the context of diseases associated with protein misfolding .
CZC-25146 hydrochloride exhibits several notable physical and chemical properties:
These properties affect its usability in laboratory settings and potential therapeutic applications.
CZC-25146 hydrochloride has significant potential in scientific research, particularly in:
CZC-25146 hydrochloride is a reversible, ATP-competitive inhibitor that binds the kinase domain of leucine-rich repeat kinase 2 (LRRK2). It exhibits high binding affinity for the ATP-binding pocket, with kinetic studies revealing rapid association and slow dissociation rates, enabling sustained target engagement. The compound’s binding kinetics were validated using chemoproteomic strategies, where immobilized linker analogs of precursor compounds captured endogenous LRRK2 from mouse brain and kidney lysates. Competitive binding assays demonstrated that CZC-25146 displaces ATP at nanomolar concentrations, with an IC50 of 4.76 nM for recombinant human wild-type LRRK2 in time-resolved fluorescence resonance energy transfer (TR-FRET) assays [1] [4].
The reversibility of binding ensures transient modulation of LRRK2 activity, reducing risks of irreversible off-target effects. This ATP-competitive mechanism directly suppresses LRRK2’s catalytic activity by sterically hindering ATP access to the catalytic cleft, thereby preventing phosphorylation of downstream substrates [4].
CZC-25146 demonstrates potent inhibition against both wild-type and pathogenic mutant forms of LRRK2, with a slight but consistent difference in efficacy:
Table 1: Inhibition Profiles of CZC-25146
LRRK2 Variant | IC50 (nM) | Assay Type |
---|---|---|
Wild-Type | 4.76 | TR-FRET, cell-free |
G2019S Mutant | 6.87 | TR-FRET, cell-free |
R1441C Mutant | ~100* | Neuronal injury model |
* Cellular EC50 for neuroprotection [2] [4] [5]
The G2019S mutation (located in the kinase activation loop) enhances LRRK2 kinase activity by ~2–3-fold. CZC-25146 effectively counteracts this hyperactivity, attenuating mutant-induced neuronal injury in primary rodent and human cortical neurons with an EC50 of ~100 nM. In cellular models expressing G2019S LRRK2, the compound prevents neurite retraction and DNA fragmentation at concentrations ≥200 nM [2] [4]. The minor difference in IC50 between wild-type and mutant LRRK2 (1.44-fold) confirms broad applicability across genetic forms of Parkinson’s disease [1] [5].
CZC-25146’s selectivity arises from specific molecular interactions within LRRK2’s catalytic pockets:
Table 2: Key Molecular Interactions Driving Selectivity
Structural Motif | Target Domain | Interaction Type |
---|---|---|
Fluoro-diaminopyrimidine | Hinge region (Glu1948) | Hydrogen bonding |
Methoxy-morpholino phenyl | Hydrophobic pocket | Van der Waals forces |
Sulfonamide linker | DFG motif | Conformational stabilization |
Selectivity profiling across a 185-kinase panel revealed potent inhibition of only five off-target kinases (PLK4, GAK, TNK1, CAMKK2, PIP4K2C; IC50 <300 nM). This clean profile is attributed to the steric constraints of LRRK2’s catalytic cleft, which accommodates CZC-25146’s extended structure more readily than most kinases [1] [4]. Mutagenesis studies confirm that residues like Asp2017 and Gly2019 are critical for inhibitor binding, explaining reduced efficacy against the A2016T or K1906M mutants (kinase-dead variants) [6] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1